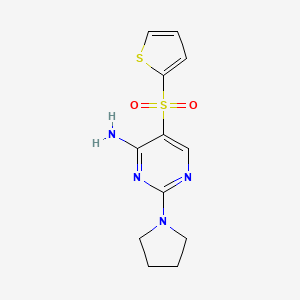

![molecular formula C19H17ClN2O3 B6515638 ethyl 6-chloro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate CAS No. 950266-49-6](/img/structure/B6515638.png)

ethyl 6-chloro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Ethyl 6-chloro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate” is a chemical compound that belongs to the class of quinolines . Quinolines are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .

Synthesis Analysis

The synthesis of quinoline derivatives often involves reactions with various reactants, including nucleophiles and electrophiles . The carbon atom of the carbonyl group and the carbon atom of the nitrile function are liable to attack by nucleophiles . In addition, the carbon atom of the active methylene group and the nitrogen atoms of the hydrazine portion are liable to attack by electrophiles .Molecular Structure Analysis

The molecular structure of “this compound” can exist in four relatively stable conformations . The 13C NMR spectrum reveals the presence of two typical methylene carbons and carboxyl carbon at 66.32, 70.16 and 169.10 ppm, respectively, together with 21 quinoline and benzene ring carbon signals in the aromatic range of 93.66–154.68 ppm .Chemical Reactions Analysis

The chemical reactions involving “this compound” could be complex and may involve various reactants. One possible explanation for the failure of direct coupling between the aniline and 4 is; when Quinolone ring Nitrogen was allylated this led to a loss of acidity and resultantly a loss of reactivity at the C-3 carboxylate end .Physical and Chemical Properties Analysis

The negative potential region is usually related to the lone pair of electronegative atoms, so the negatively charged region is mainly distributed in the O atom of ester group, sulfonyl group and ketone . For the target compound, the negative potential region exists in the O1 atom on the carbonyl group, indicating that this region is more likely to provide electrons, and there may be a nucleophilic attack site .Mecanismo De Acción

Target of Action

Quinoline derivatives have been used in various significant fields due to their interaction with cells .

Mode of Action

The compound’s mode of action involves its interaction with its targets, leading to various changes at the molecular level. The negative potential region is usually related to the lone pair of electronegative atoms, so the negatively charged region is mainly distributed in the O atom of ester group . This region is more likely to provide electrons, and there may be a nucleophilic attack site .

Biochemical Pathways

Quinoline derivatives have been known to affect various biochemical pathways .

Pharmacokinetics

The compound’s molecular formula is c20h19cln2o3, and its average mass is 370829 Da , which could influence its pharmacokinetic properties.

Result of Action

Quinoline derivatives have been known to have various effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the stability of boronic esters, which are often used in the synthesis of such compounds, can be affected by air and moisture .

Direcciones Futuras

The future directions for “ethyl 6-chloro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate” could involve further exploration of its potential biological activities, as well as the development of more efficient synthesis methods. Given the importance of quinoline derivatives in medicinal chemistry, this compound could potentially be developed into a drug for various diseases .

Propiedades

IUPAC Name |

ethyl 6-chloro-4-(3-methoxyanilino)quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3/c1-3-25-19(23)18-11-17(15-9-12(20)7-8-16(15)22-18)21-13-5-4-6-14(10-13)24-2/h4-11H,3H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDPSRMOIMNPDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B6515558.png)

![5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B6515566.png)

![5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B6515570.png)

![3-[3-methoxy-4-(propan-2-yloxy)phenyl]-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole](/img/structure/B6515572.png)

![3-(3,5-dimethoxyphenyl)-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole](/img/structure/B6515577.png)

![3-(4-ethoxyphenyl)-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole](/img/structure/B6515587.png)

![N-(5-chloro-2-methylphenyl)-2-{2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515592.png)

![ethyl 6-chloro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate](/img/structure/B6515609.png)

![ethyl 6-chloro-4-[(3-fluorophenyl)amino]quinoline-2-carboxylate](/img/structure/B6515610.png)

![ethyl 4-[(4-bromo-3-methylphenyl)amino]-6-chloroquinoline-2-carboxylate](/img/structure/B6515611.png)

![ethyl 6-chloro-4-[(3-ethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515616.png)

![ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-2-carboxylate](/img/structure/B6515625.png)

![ethyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515647.png)